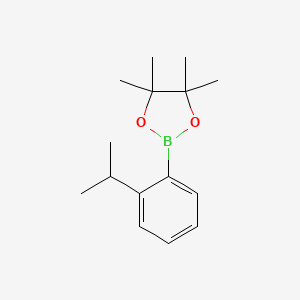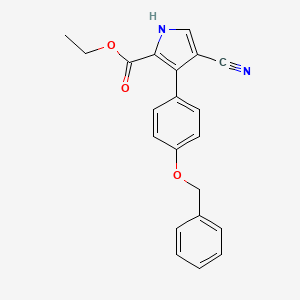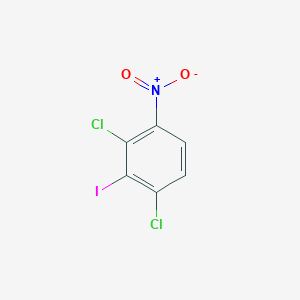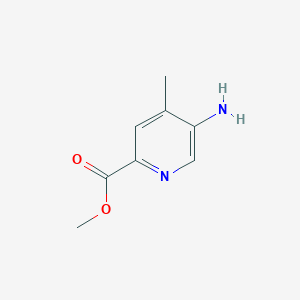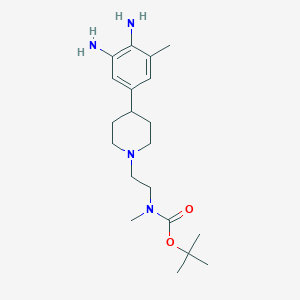
6-Bromo-4-fluoro-1,3-benzodioxole
Overview
Description
6-Bromo-4-fluoro-1,3-benzodioxole is a chemical compound with the linear formula C7H4BrFO2 . It is a colorless liquid and is classified as a benzene derivative and a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H4BrFO2 . The molecular weight of this compound is 219.01 .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 219.01 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Applications in Structural Elaboration
A study explored the structural elaboration of 2,2-difluoro-1,3-benzodioxole, focusing on bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles. The research demonstrated the formation of 5-bromo-2,2-difluoro-1,3-benzodioxole derivatives, highlighting the specificity of bromine migration and its relevance in creating structurally diverse molecules. This study underlines the potential of halogen migrations in structural modifications of benzodioxole derivatives, a key aspect for synthetic chemistry applications (Gorecka, Leroux, & Schlosser, 2004).
Synthesis and Evaluation in Biomedical Applications
The synthesis of 2-halogenatedphenyl benzoxazole-5-carboxylic acids was reported, focusing on the significance of halogen presence in drug development. The synthesized compounds were evaluated for anti-inflammatory and cytotoxic activities, underscoring the importance of halogenated benzodioxoles in medicinal chemistry. This research highlights the potential therapeutic applications of benzodioxole derivatives, especially in anti-inflammatory and cytotoxic treatments (Thakral et al., 2022).
Corrosion Inhibition Studies
A study investigated the application of certain triazole Schiff bases, including bromo- and fluoro-benzodioxole derivatives, as corrosion inhibitors on mild steel. The efficiency of these compounds in preventing corrosion, alongside their adsorption behavior and thermodynamic properties, was meticulously analyzed. This research not only highlights the practical applications of benzodioxole derivatives in industrial settings but also contributes to the understanding of their chemical properties and interactions in corrosive environments (Chaitra, Mohana, & Tandon, 2015).
Novel Syntheses and Derivatives
Research has detailed the synthesis of novel bromo-, arylazo-, and heterocyclic fused troponoid compounds containing a 1,3-benzodioxole system. This work underscores the versatility of benzodioxoles in synthesizing a range of chemically diverse and structurally complex compounds, contributing significantly to the field of organic chemistry and material sciences (Li, Sun, & Gao, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Bromo-4-fluoro-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development by regulating the response to auxin, a key plant hormone .
Mode of Action
This compound acts as an agonist for the auxin receptor TIR1 . It binds to the receptor and enhances root-related signaling responses, promoting root growth in plants . Molecular docking analysis has revealed that this compound has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin .
Biochemical Pathways
Upon binding to TIR1, this compound triggers a transcriptional response similar to auxin . It down-regulates the expression of root growth-inhibiting genes, thereby promoting root growth
Result of Action
The primary result of this compound’s action is the promotion of root growth in plants . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa .
Biochemical Analysis
Biochemical Properties
6-Bromo-4-fluoro-1,3-benzodioxole plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on cellular function . Toxicity studies have indicated that high doses of this compound can cause cellular damage, oxidative stress, and alterations in normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via organic anion transporters or other membrane proteins, affecting its intracellular concentration and distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism, or to the nucleus, where it can influence gene expression by interacting with nuclear receptors or transcription factors.
properties
IUPAC Name |
6-bromo-4-fluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFYSJIUIPMTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415022-32-0 | |
| Record name | 6-bromo-4-fluoro-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine](/img/structure/B1404261.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester](/img/structure/B1404264.png)
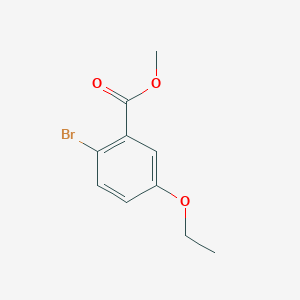
![3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1404271.png)


